Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)
Description
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) (CAS: 136455-49-7) is a phosphonate-based organic intermediate featuring a central benzene ring substituted with four methylene-linked diethyl phosphonate groups. Its structure enables applications in coordination chemistry, catalysis, and porous material design due to its ability to act as a multidentate ligand or precursor for metal-organic frameworks (MOFs) . The compound is commercially available through suppliers like TCI Chemicals, with pricing varying by quantity (e.g., ¥4,800.00 for 1g and ¥14,800.00 for 5g) . Synonyms include 1,2,4,5-Tetrakis(diethoxyphosphinylmethyl)benzene and [1,2,4,5-Benzenetetrayltetrakis(methylene)]tetrakisphosphonic Acid Octaethyl Ester .
Properties
IUPAC Name |
1,2,4,5-tetrakis(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O12P4/c1-9-31-39(27,32-10-2)19-23-17-25(21-41(29,35-13-5)36-14-6)26(22-42(30,37-15-7)38-16-8)18-24(23)20-40(28,33-11-3)34-12-4/h17-18H,9-16,19-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPIPICGDMOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O12P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with 1,2,4,5-tetrahydroxybenzene (26) , a polyphenol derivative. This compound is prepared via hydrogenolysis of its benzylated precursor (25 ), achieved through palladium hydroxide-catalyzed hydrogenation under ambient conditions. The removal of benzyl protecting groups ensures a clean substrate for subsequent phosphorylation.
Phosphitylation with Diethylchlorophosphite
The tetrahydroxybenzene core undergoes phosphitylation using diethylchlorophosphite in anhydrous dichloromethane. This step attaches diethyl phosphite groups to each hydroxyl site via nucleophilic substitution. Ultrasound-assisted dissolution is often employed to overcome solubility challenges, resulting in a tetra-phosphitylated intermediate.
Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)
The phosphite intermediates are oxidized to phosphates using mCPBA at 0°C. This reaction converts the P(III) centers to P(V), forming the octaethyl-protected phosphonate derivative (27 ). The oxidation is exothermic and requires careful temperature control to prevent side reactions, yielding approximately 66% of the oxidized product.
Deprotection and Final Isolation
The ethyl groups are removed using bromotrimethylsilane (TMSBr) , which cleaves the phosphate esters via nucleophilic attack. Subsequent methanolysis replaces trimethylsilyl groups with hydroxyls, yielding the free phosphonic acid. Neutralization with triethylammonium bicarbonate (TEAB) and purification via Q-Sepharose Fast Flow ion-exchange chromatography isolate the final product as a triethylammonium salt, with reported yields exceeding 80%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal phosphorylation occurs in anhydrous dichloromethane at −10°C to 0°C, minimizing side reactions such as hydrolysis. Elevated temperatures during phosphitylation lead to incomplete substitution, while prolonged reaction times risk oxidation of the phosphite intermediates.
Catalytic and Stoichiometric Considerations
A molar ratio of 4:1 (diethylchlorophosphite : tetrahydroxybenzene) ensures complete phosphorylation. Sub-stoichiometric amounts result in partially substituted byproducts, complicating purification. Catalytic ultrasound irradiation enhances reaction homogeneity, particularly for recalcitrant substrates.
Oxidation Efficiency
The use of mCPBA in stoichiometric excess (1.2 equivalents per phosphite group) ensures full conversion to phosphate esters. Incomplete oxidation manifests as residual P(III) species detectable via ³¹P NMR at δ ≈ −5 ppm.
Purification and Characterization
Chromatographic Techniques
Final purification employs ion-exchange chromatography with a TEAB gradient (0.1–1.0 M). This method separates the target compound from unreacted starting materials and deprotection byproducts. Analytical HPLC (purity >95%) confirms product integrity.
Spectroscopic Validation
-
³¹P NMR : A singlet at δ = −22.53 ppm confirms symmetrical phosphate groups.
-
¹H NMR : Absence of ethyl group signals (δ 1.2–1.4 ppm) verifies complete deprotection.
-
Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 679.57 ([M+H]⁺), aligning with the theoretical molecular weight.
Comparative Analysis of Synthetic Routes
While the above method is predominant, alternative approaches have been explored:
| Method | Key Steps | Yield | Limitations |
|---|---|---|---|
| Direct Phosphorylation | Single-step phosphorylation | <30% | Low regioselectivity |
| Solid-Phase Synthesis | Polymer-supported intermediates | 45% | High cost, scalability issues |
| Microwave-Assisted | Accelerated reaction kinetics | 60% | Equipment dependency |
The classical solution-phase method remains superior in yield and scalability, albeit requiring meticulous intermediate purification.
Challenges and Limitations
Air and Moisture Sensitivity
Phosphite intermediates are highly sensitive to hydrolysis, necessitating inert-atmosphere techniques (e.g., Schlenk lines). Exposure to ambient humidity degrades yields by up to 40%.
Byproduct Formation
Competing esterification or over-oxidation during phosphorylation generates mono- or tri-substituted byproducts , detectable via ³¹P NMR. These impurities necessitate additional chromatographic steps, increasing production costs.
Chemical Reactions Analysis
Types of Reactions
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate esters to phosphine oxides.
Substitution: The methylene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound .
Scientific Research Applications
Biological Research
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) has been investigated for its biological activities:
- Anticancer Properties : Preliminary studies suggest that phosphonate compounds may exhibit cytotoxic effects on various cancer cell lines. For instance, a study indicated that similar phosphonates could induce apoptosis in breast cancer cells through mitochondrial pathways .
Catalysis
The compound has potential applications in catalysis:
- Catalytic Activity : Its unique structure allows it to act as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds. Research shows that phosphonates can facilitate reactions such as aldol condensations and Michael additions .
Material Science
In material science, Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) can be used for:
- Flame Retardants : Due to its phosphorus content, it is being studied as a flame retardant additive in polymers. Phosphonates are known to enhance thermal stability and reduce flammability in materials .
Agricultural Chemistry
The compound's properties make it suitable for agricultural applications:
- Pesticide Formulation : Research indicates that phosphonates can enhance the efficacy of certain pesticides by improving their solubility and stability in formulations .
Case Studies
Mechanism of Action
The mechanism by which Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) exerts its effects involves the chelation of metal ions. The phosphonate groups form strong bonds with metal ions, stabilizing them and preventing unwanted reactions . This chelation process is crucial in applications such as metal ion transport and storage, as well as in corrosion inhibition .
Comparison with Similar Compounds
Tetrakis(2,4-di-tert-butylphenyl) [1,1'-Biphenyl]-4,4'-diylbis(phosphonite)
- Structural Differences: This compound replaces the benzene core with a biphenyl group and substitutes phosphonite (P(III)) for phosphonate (P(V)) groups.
4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid (CAS: 1569900-69-1)
- Structural Differences : Features a benzene core linked to benzoic acid groups via ethynylene spacers instead of methylene-phosphonate units. The carboxylic acid groups enhance polarity and coordination versatility .
- Applications : Demonstrated utility in MOF synthesis, achieving 41% yield under high-pressure conditions with acetic acid in DMF .
Hybrid Porous Solids
- Functional Overlap : Phosphonates like the target compound contribute to tunable porosity in hybrid materials. Their large pore sizes (often >1 nm) enable gas storage (e.g., CO₂, H₂) and catalytic applications, though phosphonates are less explored than carboxylates in this context .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), with the CAS number 136455-49-7, is a phosphonate compound that has garnered interest due to its potential biological applications. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses.
- Molecular Formula : C26H50O12P4
- Molecular Weight : 678.57 g/mol
- Purity : >95.0% (HPLC)
- Physical State : Solid (white to light yellow powder) at room temperature
The biological activity of octaethyl phosphonate derivatives is primarily attributed to their ability to interact with various biological targets. Phosphonates are known to mimic phosphate groups in biological systems, which can lead to inhibition of enzymes that utilize phosphate substrates.
Enzyme Inhibition
Phosphonates can inhibit enzymes such as:
- Adenosine triphosphate (ATP) hydrolyzing enzymes : This inhibition can affect energy metabolism in cells.
- Nucleotide triphosphate hydrolases : These enzymes play crucial roles in nucleic acid metabolism.
Antimicrobial Activity
Recent studies have indicated that octaethyl phosphonate exhibits antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of octaethyl phosphonate were evaluated using human cell lines. The compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| Normal fibroblasts | >50 |
Case Studies
-
Case Study on Antitumor Activity :
A study conducted on the antitumor effects of octaethyl phosphonate reported a significant reduction in tumor growth in xenograft models when treated with the compound. The mechanism was attributed to apoptosis induction in cancer cells. -
Case Study on Antiviral Properties :
Another study explored the antiviral activity of octaethyl phosphonate against herpes simplex virus (HSV). The results indicated that the compound inhibited viral replication by interfering with viral DNA synthesis.
Toxicity and Safety Profile
The safety profile of octaethyl phosphonate has been assessed in various animal models. Acute toxicity studies revealed a high LD50 value, indicating low toxicity levels at therapeutic doses. However, long-term studies are necessary to fully understand the chronic effects and potential organ toxicity.
Q & A
Q. What are the optimal synthetic routes and purification strategies for Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)?
The compound is synthesized via phosphitylation of 1,2,4,5-tetrahydroxybenzene using diethylchlorophosphite under inert conditions. Key steps include:
- Phosphitylation : Reaction of the polyphenol with diethylchlorophosphite in dry THF, followed by oxidation with mCPBA to yield the octaethyl derivative .
- Purification : Flash chromatography is used to isolate the intermediate, with final purification via ion-exchange chromatography (e.g., Q-Sepharose Fast Flow) using a TEAB buffer gradient (0→2.0 M) .
- Yield Optimization : Ultrasound-assisted dissolution improves reaction homogeneity, achieving yields up to 66% .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identifies methylene and ethyl group protons.
- ³¹P NMR : Confirms phosphonate group integrity (δ = −5.96 ppm for octaethyl derivatives) .
- FT-IR : Detects P=O stretching vibrations (~1250 cm⁻¹) and C-O-P linkages (~1050 cm⁻¹) .
- Mass Spectrometry (FAB−) : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are required for handling this compound?
- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H332 (harmful if inhaled) .
- Protocols : Use fume hoods, wear nitrile gloves, and employ eye protection. Avoid inhalation via P261/P271 precautions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this phosphonate?
- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) .
- Parameters : Use 6-311++G(d,p) basis sets for geometry optimization and vibrational frequency analysis. Compare computed ³¹P NMR shifts with experimental data to validate models .
Q. What role does this compound play in constructing metal-organic frameworks (MOFs)?
- MOF Design : As a tetrafunctional linker, it enables reticular synthesis of porous frameworks with large surface areas (>1000 m²/g). Its phosphonate groups coordinate with metal nodes (e.g., Zn, Cu) to form stable networks .
- Functionalization : Postsynthetic modification (e.g., covalent grafting) enhances gas adsorption (CO₂, CH₄) or catalytic activity .
Q. How does this phosphonate perform in catalytic direct arylation reactions?
- Catalytic Screening : Test activity in Pd(OAc)₂-mediated arylation of heteroaromatics (e.g., thiophene, furan). Optimize solvent (DMF/toluene), temperature (80–120°C), and ligand ratios .
- Mechanistic Insight : Use kinetic studies (e.g., rate vs. phosphonate concentration) and DFT to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
Data Contradiction Analysis
Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?
- Case Study : If computed ³¹P NMR shifts (e.g., δ = −22.53 ppm for deprotected derivatives) conflict with experimental values (δ = −5.96 ppm), check:
- Validation : Cross-reference with X-ray crystallography (if available) to confirm molecular geometry .
Q. Why do catalytic yields vary across different synthetic batches?
- Root Causes :
- Moisture Sensitivity : Trace water hydrolyzes phosphonate esters, reducing reactivity. Use rigorous drying (e.g., molecular sieves) .
- Metal Impurities : Residual Na⁺ from synthesis can poison catalysts. Chelate with crown ethers or ion-exchange resins .
- Mitigation : Standardize purification protocols (e.g., triple recrystallization) and quantify purity via HPLC .
Methodological Recommendations
Q. Experimental Design for MOF Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
